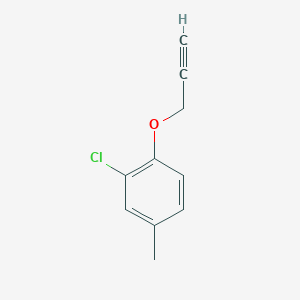

2-Chloro-4-methyl-1-(prop-2-yn-1-yloxy)benzene

Description

Properties

IUPAC Name |

2-chloro-4-methyl-1-prop-2-ynoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-3-6-12-10-5-4-8(2)7-9(10)11/h1,4-5,7H,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSYEXQOIAJVHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC#C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nucleophilic Substitution of Phenol Derivatives

Approach:

One of the prominent methods involves the nucleophilic substitution of phenol derivatives with propargyl bromide, utilizing bases such as potassium carbonate (K₂CO₃) or lithium hydride (LiH) in aprotic solvents like acetone or tetrahydrofuran (THF). This method is exemplified in the synthesis of various phenyl propargyl ethers, which serve as precursors for further halogenation.

- Reflux at approximately 80°C for 16–24 hours

- Use of excess base (2–4 equivalents) to facilitate deprotonation of phenol

- Addition of propargyl bromide (1.2–2 equivalents)

- Organic solvents such as acetone or THF

- Monitoring via thin-layer chromatography (TLC) to confirm completion

Outcome:

This process yields the phenyl propargyl ether, which can be further halogenated to introduce chlorine and bromine substituents on the aromatic ring.

Aromatic Halogenation and Substitution

Approach:

Subsequent halogenation involves electrophilic aromatic substitution, often employing reagents like N-chlorosuccinimide (NCS) or chlorotrimethylsilane (TMSCl) in acetonitrile to selectively introduce chlorine atoms onto the aromatic ring. For example, the synthesis of 2-chloro-4-methyl-1-(prop-2-yn-1-yloxy)benzene can be achieved via controlled halogenation of a methyl-substituted phenol ether precursor.

- Use of NCS with TMSCl in acetonitrile at room temperature for 1 hour

- Reflux conditions for extended halogenation reactions

- Purification through silica gel chromatography using hexane and ethyl acetate mixtures

- Chlorinated products such as 2a-Cl (79% yield) and 2b-Cl (78% yield) are typical outputs, with regioselectivity favoring substitution at the ortho or para positions relative to existing substituents.

Halogenation of Phenol Derivatives Using Electrophilic Halogenating Agents

Approach:

Electrophilic halogenation of phenol derivatives can be achieved via controlled addition of NCS or similar reagents, often under mild conditions. This method allows selective chlorination at specific positions on the aromatic ring, producing chlorinated derivatives with high regioselectivity.

- Acetonitrile as solvent at ambient temperature

- NCS as halogen source, with or without chlorotrimethylsilane for regioselectivity

- Reaction monitored by TLC and purified via chromatography

- Example yields range from 74% to 88%, depending on substituent patterns and reaction conditions.

Halogenation via Electrophilic Aromatic Substitution on Methyl-Substituted Benzene Derivatives

Approach:

Methyl groups on benzene rings activate the ring towards electrophilic substitution, allowing for selective halogenation. For instance, methyl-substituted benzene derivatives can be halogenated with NCS or other halogenating agents under reflux, followed by purification to isolate the desired halogenated methylbenzene.

- Reflux in acetonitrile or acetone

- Use of excess halogenating agent for complete substitution

- Purification by chromatography or recrystallization

Outcome:

Yields of 74-79% are typical, with regioselectivity influenced by the methyl group directing halogenation to the ortho and para positions.

Synthesis of the Propynyl Ether Intermediate

Approach:

The key intermediate, prop-2-yn-1-yloxybenzene , is synthesized by reacting phenol or methylphenol derivatives with propargyl bromide in the presence of bases such as K₂CO₃ or LiH in acetone or THF. This step forms the phenyl propargyl ether, which is then subjected to halogenation.

- Reflux at 80°C for 16 hours or longer

- Excess base (2–4 equivalents)

- Solvent: acetone or THF

- Purification via flash chromatography

- Typically around 70-73%, with purification through chromatography.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-1-(prop-2-yn-1-yloxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles.

Oxidation Reactions: The prop-2-yn-1-yloxy group can be oxidized to form different products.

Reduction Reactions: The compound can undergo reduction reactions to form corresponding alkanes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted benzene derivatives.

Oxidation Reactions: Products include carboxylic acids or ketones.

Reduction Reactions: Products include alkanes or alcohols.

Scientific Research Applications

2-Chloro-4-methyl-1-(prop-2-yn-1-yloxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-1-(prop-2-yn-1-yloxy)benzene involves its interaction with specific molecular targets. The prop-2-yn-1-yloxy group can undergo reactions that modify the activity of enzymes or receptors, leading to various biological effects. The chloro and methyl groups also contribute to the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Chloro-4-[(prop-2-yn-1-yloxy)methyl]benzene (CAS: 4039-86-5)

- Structure : Differs in substituent placement: a chlorobenzyl group (-CH₂Cl) replaces the methyl and chlorine substituents on the benzene ring.

- Molecular Formula : C₁₀H₉ClO (identical to the target compound) .

- Key Differences: The propargyloxy group is attached to a benzyl carbon rather than directly to the aromatic ring. Applications: Used in synthetic intermediates for click chemistry or cross-coupling reactions, similar to the target compound .

4-Bromo-2-chloro-1-(prop-2-yn-1-yloxy)benzene

- Structure : Bromine replaces the methyl group at the 4-position.

- Key Differences :

2-Chloro-4-isocyano-1-methoxybenzene

- Structure: Features an isocyano (-NC) group at the 4-position and methoxy (-OCH₃) at the 1-position.

- Key Differences: The isocyano group is highly electron-withdrawing, increasing electrophilicity at the aromatic ring compared to the methyl group in the target compound. Applications: Used in metal-organic frameworks (MOFs) and ligand synthesis due to its strong coordination ability .

Structural and Reactivity Analysis

Electronic Effects

- Target Compound : The chlorine atom (σₚ = +0.23) deactivates the ring, while the methyl group (σₚ = -0.17) provides mild electron donation. The propargyloxy group introduces moderate electron withdrawal via conjugation.

- Comparison :

- 4-Bromo Analog : Bromine’s stronger electron-withdrawing effect (σₚ = +0.26) increases ring deactivation, favoring electrophilic substitution at specific positions .

- 1-Chloro-4-[(prop-2-yn-1-yloxy)methyl]benzene : The benzyl-propargyl ether linkage may reduce conjugation effects compared to direct ring attachment .

Steric Considerations

- Bulkier Analogs : Compounds like 2-(bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene (CAS: 1103261-00-2) feature cyclopropylmethoxy groups, which impose greater steric demands and reduce reaction rates in nucleophilic substitutions .

Biological Activity

Overview

2-Chloro-4-methyl-1-(prop-2-yn-1-yloxy)benzene, with the molecular formula C10H9ClO, is an organic compound featuring a chloro group, a methyl group, and a prop-2-yn-1-yloxy group attached to a benzene ring. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

The synthesis of this compound typically involves the reaction of 2-chloro-4-methylphenol with propargyl bromide in the presence of a base, such as potassium carbonate, under conditions that facilitate high yield and purity. The compound's unique structure allows it to participate in various chemical reactions, including substitution, oxidation, and reduction reactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. For instance, derivatives of similar structures have been noted to inhibit the growth of Escherichia coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values indicating significant potency .

| Compound | Target Bacteria | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| This compound | E. coli | 32 | 64 |

| Pseudomonas aeruginosa | 16 | 32 | |

| Klebsiella pneumonia | 64 | 128 |

Antitumor Activity

Studies have suggested that compounds containing the propynyl ether functionality can exhibit antitumor effects. The mechanism involves interaction with cellular pathways that regulate proliferation and apoptosis. For example, derivatives with similar structures have been reported to inhibit tumor cell growth through various biochemical pathways .

The biological activity of this compound is primarily attributed to its reactive propynyl group, which can interact with biological targets such as enzymes and receptors. The chloro and methyl groups also contribute to its reactivity and potential interactions within biological systems .

Case Studies

Several studies have documented the effects of this compound in vitro:

- Antimicrobial Efficacy : A study demonstrated that derivatives of propynyl ethers exhibited significant antibacterial activity against resistant strains of bacteria. The compound was effective at low concentrations, highlighting its potential as an antibacterial agent .

- Antitumor Research : In a series of experiments focusing on cancer cell lines, compounds similar to this compound were shown to induce apoptosis in malignant cells, suggesting its utility in cancer therapeutics .

Q & A

(Basic) What are the optimized synthetic routes for 2-Chloro-4-methyl-1-(prop-2-yn-1-yloxy)benzene, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves propargylation of a chlorinated phenolic precursor. For example, reacting 2-chloro-4-methylphenol with propargyl bromide under basic conditions (e.g., K₂CO₃) in anhydrous acetone at reflux (60–80°C) for 12–24 hours. A phase-transfer catalyst like 18-crown-6 can improve yield by facilitating nucleophilic substitution . Critical parameters include:

- Temperature control : Higher temperatures (>80°C) may lead to side reactions (e.g., alkyne dimerization).

- Solvent choice : Polar aprotic solvents (DMF, acetone) enhance reactivity compared to THF.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >85% purity. Yield discrepancies often arise from incomplete removal of residual propargyl bromide or unreacted starting material .

(Basic) How should researchers characterize this compound spectroscopically, and what spectral markers are diagnostic?

Methodological Answer:

- ¹H NMR : Key signals include the propargyloxy group’s terminal alkyne proton (δ 2.5–3.0 ppm, triplet) and the aromatic protons (δ 6.8–7.4 ppm). The methyl group on the benzene ring appears as a singlet (~δ 2.3 ppm).

- ¹³C NMR : The propargyl carbons resonate at δ 75–80 (sp-hybridized) and δ 80–85 (sp³ oxygen-bearing carbon). The quaternary chlorine-bearing aromatic carbon appears at δ 125–130 .

- IR : Strong absorption bands at ~2120 cm⁻¹ (C≡C stretch) and 1250 cm⁻¹ (C-O-C ether stretch) confirm the propargyloxy group .

(Advanced) How can crystallographic data resolve contradictions in structural assignments derived from NMR?

Methodological Answer:

Discrepancies in NMR assignments (e.g., overlapping aromatic signals) can be resolved via single-crystal X-ray diffraction. Using SHELXL for refinement , researchers should:

Grow crystals via slow evaporation in ethyl acetate/hexane.

Collect data at 100 K to minimize thermal motion artifacts.

Analyze intermolecular interactions (e.g., C-H···π or π-π stacking) to confirm packing patterns.

For example, a study on 4-(prop-2-yn-1-yloxy)benzene derivatives revealed a dihedral angle of 73.6° between aromatic planes, validated by SHELX-refined coordinates . Discrepancies between calculated and experimental bond lengths (>0.02 Å) may indicate disorder, necessitating TWINABS for data integration .

(Advanced) What strategies optimize click chemistry reactions involving the propargyl group for bioconjugation or polymer synthesis?

Methodological Answer:

The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Catalyst system : Use CuSO₄/sodium ascorbate in THF/H₂O (1:1) at 25–40°C. Excess azide (1.2 equiv) ensures complete conversion .

Kinetic monitoring : Track triazole formation via IR (disappearance of ~2120 cm⁻¹) or ¹H NMR (new triplet at δ 7.5–8.0 ppm for triazole protons).

Side reactions : Propargyl homocoupling can occur if Cu(I) is not stabilized. Adding tris(benzyltriazolylmethyl)amine (TBTA) suppresses this .

(Basic) What is the hydrolytic stability of this compound, and how should storage conditions be tailored?

Methodological Answer:

The compound is stable in pH 5–9 but hydrolyzes under strongly acidic (pH <3) or basic (pH >10) conditions, cleaving the propargyloxy group. Stability studies recommend:

- Storage : Anhydrous conditions (argon atmosphere) at –20°C in amber vials to prevent photodegradation.

- Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water) detects degradation products (e.g., 2-chloro-4-methylphenol) .

(Advanced) How can hydrogen-bonding patterns inform the design of co-crystals or supramolecular assemblies?

Methodological Answer:

Graph-set analysis (Etter’s method) identifies recurring motifs. For example:

- C-H···O interactions : The propargyloxy oxygen may act as an acceptor, forming chains (C(4) motif) with donor groups (e.g., chloroaromatic C-H).

- π-π stacking : Parallel-displaced stacking of aromatic rings (distance ~3.5 Å) stabilizes layered structures.

Using Mercury CSD software, researchers can overlay experimental data (e.g., CIF files) with Cambridge Structural Database entries to predict co-formers (e.g., carboxylic acids) for enhanced solubility .

(Advanced) How to address enantioselective synthesis challenges for chiral derivatives?

Methodological Answer:

Enantioselective propargylation requires chiral catalysts:

Catalyst design : Use Cu(I)-BOX complexes to induce asymmetry during propargyl bromide substitution.

Monitoring enantiomeric excess (ee) : Chiral HPLC (Chiralpak IA column, hexane/isopropanol) or CD spectroscopy.

Case study : A reported eugenol derivative achieved 92% ee using (R)-BINAP-CuCl, highlighting the propargyl group’s configurational stability under mild conditions .

(Basic) What computational tools predict reactivity and regioselectivity in electrophilic aromatic substitution (EAS) reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) map electrostatic potential surfaces to identify electron-rich sites. For example:

- Chlorine and methyl groups : Direct EAS to the para position of the propargyloxy group.

- Software : Gaussian or ORCA for optimization; Multiwfn for surface visualization.

Validated against experimental nitration data (HNO₃/H₂SO₄), which shows preferential substitution at the 5-position of the benzene ring .

(Advanced) How to analyze kinetic vs. thermodynamic control in propargyloxy group reactions?

Methodological Answer:

Kinetic control : Low-temperature conditions (0–10°C) favor faster-forming products (e.g., mono-substituted intermediates).

Thermodynamic control : Prolonged heating (reflux, 24+ hours) shifts equilibrium toward disubstituted products.

Competitive experiments using deuterated solvents (e.g., CD₃CN) and Eyring plot analysis (ΔH‡, ΔS‡) quantify pathway dominance .

(Advanced) What mechanistic insights explain contradictory bioactivity results in anticancer assays?

Methodological Answer:

Discrepancies arise from:

- Cellular uptake variability : LogP (~2.5) suggests moderate permeability; use LC-MS/MS to quantify intracellular concentrations.

- Metabolic instability : Cytochrome P450 screening (human liver microsomes) identifies rapid oxidation of the propargyl group.

- Target engagement : Clickable probes (e.g., azide-tagged) confirm binding to tubulin or kinases via pull-down assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.